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Compound of Interest

Compound Name: 1,1-Diethylguanidine hydrochloride

Cat. No.: B074706

An In-depth Technical Guide to the Physicochemical Properties of 1,1-Diethylguanidine
Hydrochloride

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive
understanding of a molecule's physicochemical properties is not merely academic; it is the
bedrock of successful formulation, predictable pharmacokinetics, and robust analytical method
development. 1,1-Diethylguanidine hydrochloride, a member of the strongly basic guanidine
family, serves as a crucial intermediate in the synthesis of various pharmaceutical and
agrochemical agents. Its behavior in solution, its stability, and its spectral signature are critical
parameters that dictate its handling, application, and ultimate success in a synthetic pathway.

This guide provides an in-depth examination of these core properties. It moves beyond a
simple recitation of data points, instead offering a narrative grounded in experimental causality.
We will explore not just what the properties are, but how they are reliably determined, providing
detailed, field-proven protocols. This document is structured to serve as both a reference and a
practical manual for the laboratory scientist.

Chemical Identity and Molecular Structure

1,1-Diethylguanidine hydrochloride is an organic salt consisting of a protonated 1,1-
diethylguanidinium cation and a chloride anion. The positive charge on the guanidinium group
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Is extensively delocalized across the central carbon and three nitrogen atoms, a resonance

stabilization that is responsible for its remarkably high basicity.

Identifier

Value

Source

Chemical Name

1,1-Diethylguanidine

[1]

hydrochloride
1,1-
IUPAC Name ) o ) [1]
diethylguanidine;hydrochloride
CAS Number 1114-39-2 [1]
Molecular Formula CsH14CINs [1]
Molecular Weight 151.64 g/mol [1]
SMILES CCN(CC)C(=N)N.CI [1]
BUFXTZQKWHOGPE-
InChlKey [1]

UHFFFAOYSA-N

Core Physicochemical Properties: A Summary

The following table summarizes the key physicochemical data for 1,1-Diethylguanidine

hydrochloride. It is important to note that while some properties like molecular weight are

calculated, others like melting point and solubility require empirical determination, and publicly

available experimental data is limited. The subsequent sections provide robust methodologies

for determining these values in a laboratory setting.
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Property Value | Expected Behavior = Comments
White to off-white crystalline Based on analogous
Appearance o
powder guanidinium salts.[2]
Requires experimental
Melting Point Data not available determination. Protocol
provided in Section 4.1.
Expected to be highly soluble Guanidinium salts are typically
- in water and polar protic highly polar. Protocol for
Solubility

solvents (e.g., ethanol,
methanol).[2]

quantitative determination is

provided in Section 4.2.

pKa (of conjugate acid)

~13.5 (Predicted for parent

compound)

Guanidines are among the
strongest organic bases due to
resonance stabilization of the
conjugate acid. Protocol for
experimental determination is

provided in Section 4.3.

Hygroscopicity

Expected to be hygroscopic

As a hydrochloride salt, it will
likely absorb moisture from the
atmosphere. Protocol for
characterization is provided in
Section 4.5.[3]

Thermal Stability

Data not available

Requires TGA/DSC analysis.
Protocol provided in Section
4.6.

Spectroscopic Profile: Structural Elucidation

While public databases lack comprehensive, high-resolution spectra for this specific molecule,

we can reliably predict the key spectral features based on its structure and data from

analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information about the carbon-hydrogen framework.
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e 1H NMR Spectroscopy (Expected):

o Ethyl Protons (CHs): A triplet, integrating to 6H, is expected around 6 1.1-1.3 ppm. The
signal is split by the adjacent methylene protons.

o Ethyl Protons (CHz): A quartet, integrating to 4H, is expected around & 3.2-3.4 ppm. This
signal is split by the adjacent methyl protons. The downfield shift is due to the direct
attachment to the electron-withdrawing nitrogen atom.

o Amine Protons (NH/NH2): One or two broad singlets, integrating to a total of 3H, are
expected in the region of & 7.0-8.0 ppm. The chemical shift and appearance are highly
dependent on the solvent, concentration, and temperature due to proton exchange.

e 13C NMR Spectroscopy (Expected):
o Methyl Carbon (-CHs): A signal is expected around & 13-15 ppm.
o Methylene Carbon (-CHz-): A signal is expected around & 42-45 ppm.

o Guanidinium Carbon (C=N): The characteristic quaternary carbon of the guanidinium
group is expected to appear significantly downfield, around & 158-165 ppm.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.
For a KBr pellet sample, the following peaks are anticipated:

e N-H Stretching: A broad, strong band from 3100-3400 cm~?* corresponding to the various N-H
stretches of the guanidinium group. Hydrogen bonding in the solid state contributes to the

broadening.

e C-H Stretching: Sharp peaks between 2850-2990 cm~* corresponding to the aliphatic C-H
bonds of the ethyl groups.

e C=N Stretching: A strong, characteristic absorption band around 1650-1680 cm~1 is
indicative of the delocalized C=N bond of the guanidinium cation.
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» N-H Bending: Absorption bands in the 1580-1650 cm~1 region are expected from the N-H
bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information on the mass and fragmentation of the molecule. Using
electrospray ionization (ESI) in positive mode, the spectrum would be dominated by the cation.

o Parent lon: The expected base peak would be the molecular ion of the free base [M+H]*,
corresponding to the 1,1-diethylguanidinium cation, with an m/z of 116.1182.[5]

 |sotope Pattern: The presence of the chlorine counter-ion would not be observed in the
positive ion spectrum.

Authoritative Experimental Protocols

The trustworthiness of physicochemical data hinges entirely on the validity of the experimental
protocol used for its determination. The following sections provide detailed, step-by-step
methodologies for characterizing 1,1-Diethylguanidine hydrochloride.

Melting Point Determination (Capillary Method)

This protocol adheres to the principles outlined in the U.S. Pharmacopeia for melting range
analysis.[6]

e Principle: The melting range is the temperature interval between the point at which the
substance column collapses against the capillary wall (onset point) and the point at which it
is completely liquefied (clear point). A narrow range typically indicates high purity.

o Apparatus: Calibrated digital melting point apparatus (e.g., Mel-Temp) with a programmable
heating ramp, glass capillary tubes (0.8-1.2 mm internal diameter).[6]

e Procedure:

o Sample Preparation: Ensure the 1,1-Diethylguanidine hydrochloride sample is
thoroughly dried in a desiccator over a suitable drying agent for at least 24 hours to
remove any residual moisture.
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o Capillary Loading: Introduce the dry powder into the open end of a capillary tube. Tap the
closed end gently on a hard surface, then drop the tube through a long glass pipe to tightly
pack the powder. The final packed column height should be 2.5-3.5 mm.[6][7]

o Rapid Determination (Optional): For an unknown sample, perform a rapid heating (10-20
°C/min) to find an approximate melting point.

o Accurate Determination: Allow the apparatus to cool to at least 20 °C below the
approximate melting point. Insert the sample capillary.

o Set the apparatus to heat at a rate of 1-2 °C per minute.
o Data Recording: Record the temperature at the first sign of liquid formation (onset).

o Continue heating at the same rate and record the temperature when the last solid particle
liquefies (clear point).

o The result is reported as the range between the onset and clear point temperatures.
Perform the measurement in triplicate for statistical validity.

Aqueous Solubility Determination (Shake-Flask Method)

The Shake-Flask method is the gold-standard for determining thermodynamic equilibrium
solubility, providing a measure of a compound's intrinsic solubility in a given medium.[8]

e Principle: An excess amount of the solid is agitated in a solvent for an extended period to
ensure equilibrium is reached between the dissolved and undissolved solute. The
concentration of the solute in the resulting saturated solution is then quantified.

o Workflow Diagram:
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Caption: Workflow for the Shake-Flask Solubility Assay.

e Procedure:
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o Preparation: To each of three glass vials, add an excess amount of 1,1-Diethylguanidine
hydrochloride (e.g., 20 mg) to a known volume of purified water (e.g., 2 mL). The key is
to ensure solid material remains after equilibrium is reached.[9]

o Equilibration: Seal the vials and place them in a mechanical shaker or on a stir plate in a
temperature-controlled environment (e.g., 25 °C). Agitate for a minimum of 24 hours to
ensure equilibrium.[10]

o Phase Separation: After agitation, allow the vials to stand undisturbed at the same
temperature for at least 24 hours to allow undissolved solids to sediment. Alternatively,
centrifuge the samples at the test temperature.[11]

o Sampling: Carefully withdraw an aliquot of the clear supernatant, taking care not to disturb
the solid material.

o Filtration: Immediately filter the aliquot through a 0.22 pum syringe filter (e.g., PVDF or
PTFE) to remove any fine particulates. Discard the first few drops to avoid errors from filter
adsorption.

o Quantification: Prepare a series of standard solutions of known concentration. Analyze the
filtered sample and the standards using a validated analytical method, such as HPLC-UV
or LC-MS, and determine the concentration of the saturated solution from the calibration
curve.

o The final solubility is reported in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable
compounds.[12]

e Principle: A solution of the compound is titrated with a strong acid or base. The pH of the
solution is monitored as a function of the volume of titrant added. The pKa corresponds to
the pH at the half-equivalence point on the resulting titration curve.

o Workflow Diagram:
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Caption: Logic flow for pKa determination via potentiometric titration.

e Procedure:

o System Calibration: Calibrate a high-precision pH meter using at least three standard
buffers (e.g., pH 4.01, 7.00, 10.01).[13]
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o Sample Preparation: Accurately weigh and dissolve a sample of 1,1-Diethylguanidine
hydrochloride to prepare a solution of known concentration (e.g., 10 mM) in deionized,
CO:-free water. Maintain a constant ionic strength by adding a background electrolyte like
0.15 M KCL.[14]

o Titration Setup: Place the solution in a jacketed beaker maintained at a constant
temperature (e.g., 25 °C) and stir gently with a magnetic stirrer. Purge the solution with
nitrogen to prevent absorption of atmospheric CO2.[13]

o Titration: Using a calibrated burette or auto-titrator, add small increments of a standardized
strong base (e.g., 0.1 M NaOH).

o Data Collection: After each addition, allow the pH reading to stabilize before recording the
pH and the total volume of titrant added. Continue well past the equivalence point.

o Data Analysis: Plot the pH versus the volume of NaOH added. To accurately find the
equivalence point, plot the first derivative (ApH/AV). The pKa is the pH value exactly
halfway to the equivalence point.

Spectroscopic Data Acquisition

e Principle: Standardized methods ensure reproducibility of spectral data for identification and
quality control.

e Procedure:

o NMR: Dissolve ~5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g.,
D20 or DMSO-ds). Acquire *H and 13C spectra on a calibrated NMR spectrometer (e.g.,
400 MHz or higher).

o FTIR: Prepare a KBr pellet by mixing ~1 mg of the dried sample with ~100 mg of dry KBr
powder and pressing the mixture into a transparent disk. Alternatively, run the analysis
using an Attenuated Total Reflectance (ATR) accessory. Acquire the spectrum over a
range of 4000-400 cm™1,

o MS: Prepare a dilute solution of the sample (~1 pg/mL) in a suitable solvent (e.qg.,
methanol/water). Infuse the solution directly into an ESI-MS instrument and acquire the
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spectrum in positive ion mode.

Hygroscopicity Characterization

 Principle: This method quantifies the amount of water absorbed by a material at different
relative humidity (RH) levels, classifying it from non-hygroscopic to very hygroscopic.[15]

o Apparatus: Controlled humidity chamber or a dynamic vapor sorption (DVS) analyzer.
e Procedure:

o Initial Weighing: Accurately weigh a sample of the dried material (e.g., 10-20 mg) into a
pre-weighed container.[16]

o Equilibration: Place the open container in a humidity chamber set to a specific condition
(e.g., 25 °C and 60% RH).[16]

o Monitoring: After a set period (e.g., 24 or 48 hours), remove the sample and immediately
re-weigh it to determine the mass increase due to water absorption.

o Classification: Repeat the process at various RH levels (e.g., 40% to 90%). The
percentage weight gain is used to classify the material's hygroscopicity according to
pharmacopeial standards.

Thermal Stability Assessment (TGA/DSC)

 Principle: Thermogravimetric Analysis (TGA) measures weight change as a function of
temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or
out of a sample, revealing thermal events like melting and decompaosition.

e Apparatus: A calibrated TGA and/or DSC instrument.
e Procedure:

o Sample Preparation: Accurately weigh a small amount of the sample (5-10 mg) into an
appropriate TGA/DSC pan (e.g., aluminum or alumina).
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o Analysis: Place the pan in the instrument furnace. Heat the sample under a controlled
atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) from ambient temperature
to a temperature beyond its decomposition point (e.g., 300-400 °C).

o Data Interpretation: The TGA thermogram will show the temperature at which weight loss
begins, indicating decomposition. The DSC curve will show endothermic peaks (melting)
or exothermic peaks (decomposition).

Applications in Synthesis and Development

1,1-Diethylguanidine hydrochloride's primary value lies in its role as a synthetic building
block. The guanidine functional group is a common feature in many biologically active
molecules. While often used as its free base, the hydrochloride salt provides a stable, solid,
and less hazardous form for storage and handling.

Its applications include:

 Intermediate for Pharmaceuticals: The related 1,1-Diethylguanidine sulfate is used in the
preparation of pyrimidine hydantoin analogs, which have been investigated as inhibitors of
leukocyte adhesion mediated by VLA-4, a target for inflammatory diseases.[17]

o Agrochemical Synthesis: Guanidine derivatives are utilized in the synthesis of certain
pesticides and plant growth regulators.

¢ Organic Synthesis: As a strong base, the parent compound, 1,1-diethylguanidine, can be
used to catalyze various organic reactions. The hydrochloride salt serves as a convenient
precursor from which the free base can be generated in situ.

Conclusion

1,1-Diethylguanidine hydrochloride is a molecule of significant practical importance, defined
by the strong basicity and polarity of its guanidinium core. This guide has established its
chemical identity and outlined the critical physicochemical properties that influence its
application. While a complete, publicly available dataset for this compound is sparse, we have
provided a comprehensive suite of authoritative, step-by-step protocols that enable any
researcher to perform a robust characterization. Adherence to these methodologies will ensure
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the generation of high-quality, reliable data, empowering scientists to utilize this versatile
intermediate with confidence and precision in their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b074706#physicochemical-properties-of-1-1-
diethylguanidine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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